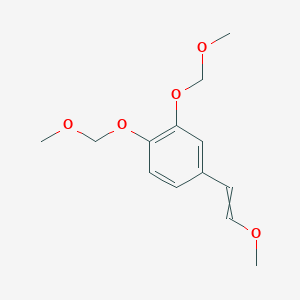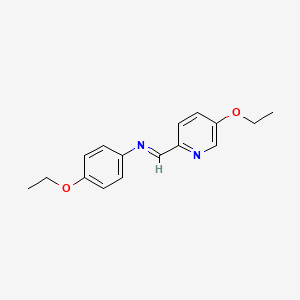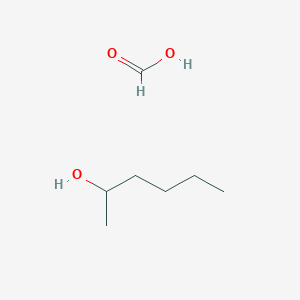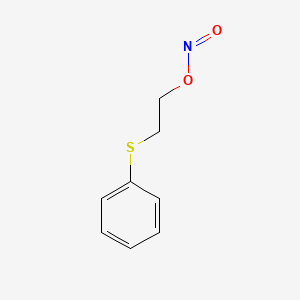
1,2,2-Triethyl-1,1'-bi(cyclohexane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,2-Triethyl-1,1’-bi(cyclohexane) is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by its two cyclohexane rings, each substituted with ethyl groups, making it a unique and interesting molecule for various chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2-Triethyl-1,1’-bi(cyclohexane) typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of 1,2,2-Triethyl-1,1’-bi(cyclohexane) may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalytic systems and purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,2-Triethyl-1,1’-bi(cyclohexane) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane rings, using reagents like chlorine or bromine under UV light or in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, elevated temperatures and pressures.
Substitution: Chlorine, bromine, UV light, Lewis acid catalysts.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclohexane derivatives.
Applications De Recherche Scientifique
1,2,2-Triethyl-1,1’-bi(cyclohexane) has several scientific research applications, including:
Chemistry: Used as a model compound to study the conformational analysis and stereochemistry of substituted cyclohexanes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of cycloalkane-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and as a precursor for more complex organic compounds.
Mécanisme D'action
The mechanism of action of 1,2,2-Triethyl-1,1’-bi(cyclohexane) involves its interaction with molecular targets through various pathways. In chemical reactions, the compound’s ethyl groups and cyclohexane rings can participate in electrophilic and nucleophilic interactions, leading to the formation of new bonds and products. The specific pathways depend on the type of reaction and the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,2-Trimethylcyclohexane
- 1,2,4-Triethenylcyclohexane
- 1,1-Dimethylethylcyclohexane
Uniqueness
1,2,2-Triethyl-1,1’-bi(cyclohexane) is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties
Propriétés
Numéro CAS |
113284-15-4 |
|---|---|
Formule moléculaire |
C18H34 |
Poids moléculaire |
250.5 g/mol |
Nom IUPAC |
1-cyclohexyl-1,2,2-triethylcyclohexane |
InChI |
InChI=1S/C18H34/c1-4-17(5-2)14-10-11-15-18(17,6-3)16-12-8-7-9-13-16/h16H,4-15H2,1-3H3 |
Clé InChI |
KYGIVZMYLDUWQI-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCCCC1(CC)C2CCCCC2)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-{[2,2-Dichloro-3-methyl-3-(4-methylpentyl)cyclopropyl]methyl}-4-methylbenzene](/img/structure/B14311847.png)


![2-[5-(Pentafluoroethyl)-1,2-oxazol-3-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14311857.png)



![N~1~,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide](/img/structure/B14311870.png)


![1-[2-(4-Methoxyphenyl)ethyl]-2,2,6-trimethylcyclohexan-1-ol](/img/structure/B14311892.png)
